molecular formula C22H22F2N6O B2586284 1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(2,4-difluorophenyl)urea CAS No. 1396562-34-7

1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(2,4-difluorophenyl)urea

Cat. No.: B2586284
CAS No.: 1396562-34-7
M. Wt: 424.456
InChI Key: ALQKQNWGQKHSLZ-UHFFFAOYSA-N
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Description

1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(2,4-difluorophenyl)urea is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a pyrimidine core linked to a benzylpiperazine moiety and a difluorophenylurea group. The piperazine ring is a privileged scaffold in pharmacology, known to contribute to binding affinity and pharmacokinetic properties in molecules targeting the central nervous system . The urea functional group is a common feature in many bioactive molecules and is often involved in key hydrogen-bonding interactions with biological targets . This specific combination of structural elements suggests potential for this compound to be investigated as a modulator of various enzyme and receptor families. Researchers may explore its activity against kinase targets, given that urea-containing compounds are well-documented as potent inhibitors of tyrosine kinases like c-Met and RON . Furthermore, the benzylpiperazine subunit is frequently found in compounds with affinity for neurological receptors, indicating potential research applications in that domain . This product is intended for research purposes in laboratory settings only.

Properties

IUPAC Name

1-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(2,4-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F2N6O/c23-17-6-7-19(18(24)12-17)27-22(31)28-20-13-21(26-15-25-20)30-10-8-29(9-11-30)14-16-4-2-1-3-5-16/h1-7,12-13,15H,8-11,14H2,(H2,25,26,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQKQNWGQKHSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(2,4-difluorophenyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzylpiperazine Intermediate: This step involves the reaction of benzyl chloride with piperazine in the presence of a base such as sodium hydroxide to form 4-benzylpiperazine.

    Synthesis of the Pyrimidine Derivative: The pyrimidine ring is synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

    Coupling Reaction: The benzylpiperazine intermediate is then coupled with the pyrimidine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(2,4-difluorophenyl)urea undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(2,4-difluorophenyl)urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(2,4-difluorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Urea Backbones

  • 1-(4-Hydroxyadamantan-1-yl)-3-(2,4-difluorophenyl)urea (4d): Structure: Replaces the pyrimidine-benzylpiperazine group with a rigid adamantane scaffold. Synthesis: Prepared via sodium borohydride reduction of a ketone precursor .
  • SR Series Ureas (e.g., SR10847, SR10854, SR10905): Structure: Feature a pyrrolo[2,3-d]pyrimidine core linked to substituted phenylurea groups. Activity: Demonstrated potent LIMK1 inhibition (IC50 = 15–27 nM), with fluorinated derivatives (e.g., SR10905) showing enhanced activity . Comparison: The benzylpiperazine group in the target compound may improve solubility or modulate selectivity compared to the aminoethyl substituents in the SR series.

Compounds with Fluorinated Aromatic Systems

  • B.1.53 (): Structure: Contains a 2,4-difluorophenyl group linked to a triazole-propanol scaffold. Application: Marketed as a fungicide, highlighting the role of fluorine in enhancing bioactivity and metabolic stability . Key Contrast: The urea linkage in the target compound may offer distinct hydrogen-bonding interactions compared to triazole-based systems.

Piperazine-Containing Derivatives

  • 5-Fluoro-3-(4-fluorophenyl)-2-(1-(6-(4-methylpiperazin-1-yl)-9H-purin-9-yl)ethyl)-4H-chromen-4-one (Example 109): Structure: Combines a purine-piperazine system with a fluorinated chromenone core. Synthesis: Utilizes DMF and potassium carbonate for coupling reactions . Comparison: The pyrimidine-piperazine system in the target compound may exhibit different electronic properties and target selectivity compared to purine-based analogs.

Comparative Data Table

Compound Core Structure Fluorinated Group Key Substituent Biological Activity (if available)
Target Compound Pyrimidine 2,4-Difluorophenyl 4-Benzylpiperazine N/A
1-(4-Hydroxyadamantan-1-yl)-3-(2,4-difluorophenyl)urea Adamantane 2,4-Difluorophenyl Hydroxyadamantane Soluble epoxide hydrolase inhibition
SR10905 Pyrrolo[2,3-d]pyrimidine 2-Fluoro-4-(pyrrolo)phenyl 2-Aminoethyl-4-chlorophenyl LIMK1 IC50 = 15 nM
B.1.53 Triazole-propanol 2,4-Difluorophenyl Pyridyl-cyano Antifungal activity

Research Findings and Implications

  • Structural Flexibility : The benzylpiperazine group in the target compound may enhance binding to flexible enzyme pockets compared to rigid scaffolds like adamantane .
  • Fluorine Impact : Fluorination at the 2,4-positions of the phenyl ring is a common strategy to improve metabolic stability and target affinity, as seen in B.1.53 and SR10905 .
  • Synthesis Challenges : Unlike the SR series (which uses pyrrolopyrimidine cores), the pyrimidine-piperazine system may require optimized coupling conditions to avoid side reactions .

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